

Commercial availability of (4-Bromo-3,5-dimethylphenyl)methanol

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Compound of Interest

Compound Name: (4-Bromo-3,5-dimethylphenyl)methanol

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A Technical Guide to **(4-Bromo-3,5-dimethylphenyl)methanol**: Commercial Availability, Synthesis, and Applications for Research Professionals

Abstract

(4-Bromo-3,5-dimethylphenyl)methanol is a substituted benzyl alcohol that serves as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern—a hydroxymethyl group flanked by two methyl groups and a bromine atom at the para position—offers multiple avenues for synthetic elaboration, making it a valuable intermediate for researchers in medicinal chemistry and materials science. This guide provides an in-depth overview of the compound's commercial availability, practical procurement strategies, a detailed synthesis protocol, and its key applications in drug discovery and development. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

Precise identification is critical for procurement and application. **(4-Bromo-3,5-dimethylphenyl)methanol** is recognized by several identifiers across chemical databases and suppliers.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(4-bromo-3,5-dimethylphenyl)methanol [1]
Common Synonyms	4-Bromo-3,5-dimethylbenzyl alcohol [1] [2]
CAS Number	27006-02-6 [1] [2] [3] [4] [5]
PubChem CID	2727483 [1]
Molecular Formula	C ₉ H ₁₁ BrO [1] [3]
Molecular Weight	215.09 g/mol [1] [2] [4]

| MDL Number | MFCD00277869[\[3\]](#)[\[4\]](#) |

While comprehensive experimental data on its physical properties is not widely published, computed properties provide a useful baseline for experimental planning.

Table 2: Physical and Computed Properties

Property	Value	Source
XLogP3	2.5	PubChem (Computed) [1]
Complexity	115	PubChem (Computed) [1]
Topological Polar Surface Area	20.2 Å ²	PubChem (Computed) [1]

| Storage | Sealed in dry, room temperature | BLDpharm, Sunway Pharm[\[2\]](#)[\[5\]](#) |

Spectroscopic data is essential for confirming the identity and purity of the material. GC-MS and vapor-phase IR spectra are commercially available for reference through spectral databases.[\[1\]](#) Suppliers may also provide batch-specific NMR, HPLC, or LC-MS data upon request.[\[5\]](#)

Commercial Availability and Procurement

(4-Bromo-3,5-dimethylphenyl)methanol is readily available from a variety of chemical suppliers who specialize in providing building blocks for research and development. It is

typically sold for laboratory use only and not for direct consumer, food, or drug applications.[\[4\]](#)

Procurement Strategy: When sourcing this chemical, researchers should prioritize suppliers that provide clear specifications on purity and offer comprehensive analytical data (e.g., CoA, NMR). Purity levels are commonly offered at 95%, 97%, or 98%, and the choice depends on the sensitivity of the subsequent synthetic steps.[\[2\]](#)[\[4\]](#)[\[6\]](#)

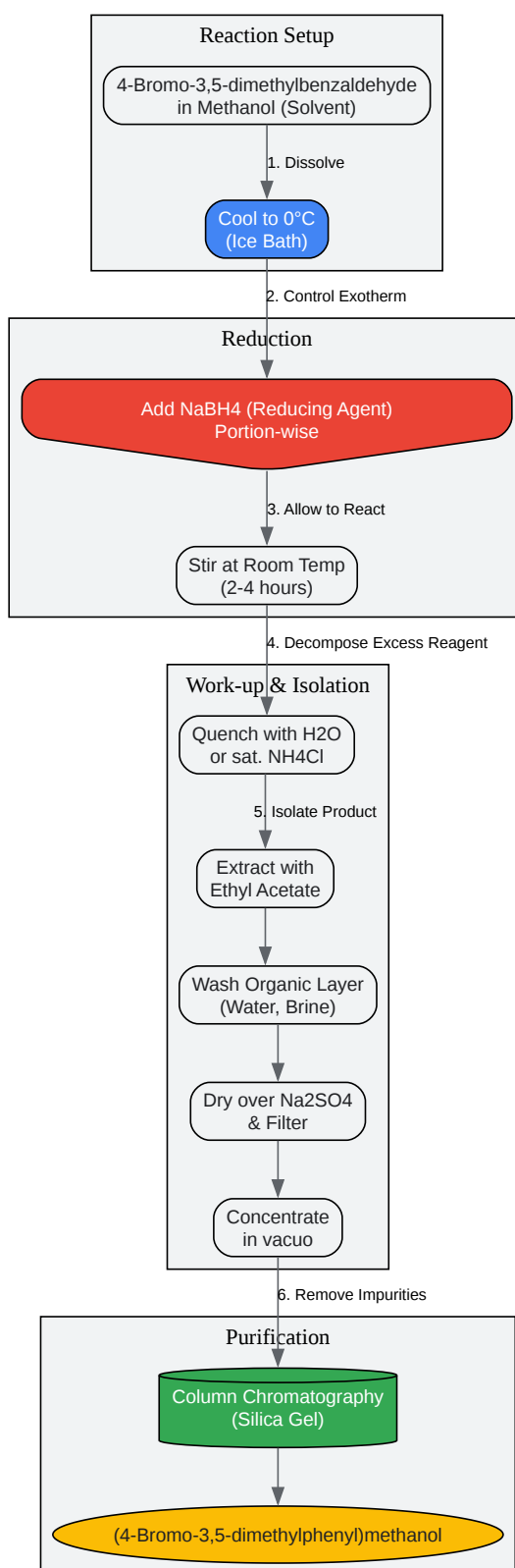
Table 3: Representative Commercial Suppliers

Supplier	Purity	Available Quantities	Notes
Apollo Scientific	95%	500mg, 1g, 5g, 10g, 25g	Distributed via platforms like CymitQuimica. [4]
Sunway Pharm	97%	100mg, 250mg, 1g, 5g, 10g	Offers bulk inquiry options. [2]
CP Lab Safety	98%	10g	For professional/industrial use only. [6]
BLDpharm	N/A	Varies	Provides access to NMR, HPLC, LC-MS data. [5]

| Appchem | N/A | Varies | Lists CAS 27006-02-6.[\[3\]](#) |

Synthesis and Purification

While commercially available, in-house synthesis may be required for specific research applications or custom isotopic labeling. The most direct and common synthetic route is the reduction of the corresponding aldehyde, 4-Bromo-3,5-dimethylbenzaldehyde. This aldehyde is also commercially available and serves as a stable precursor.[\[7\]](#)[\[8\]](#)



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Caption: Synthetic workflow for the reduction of 4-Bromo-3,5-dimethylbenzaldehyde.

Experimental Protocol: Reduction of 4-Bromo-3,5-dimethylbenzaldehyde

This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent suitable for converting aldehydes to primary alcohols.

Materials:

- 4-Bromo-3,5-dimethylbenzaldehyde (1.0 eq)
- Sodium borohydride (NaBH_4 , 1.1 - 1.5 eq)
- Methanol (anhydrous)
- Ethyl acetate
- Deionized water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3,5-dimethylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of aldehyde).
 - **Causality:** Methanol is an excellent solvent for both the aldehyde and the borohydride reagent, facilitating a homogenous reaction.
- **Cooling:** Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to near 0°C .

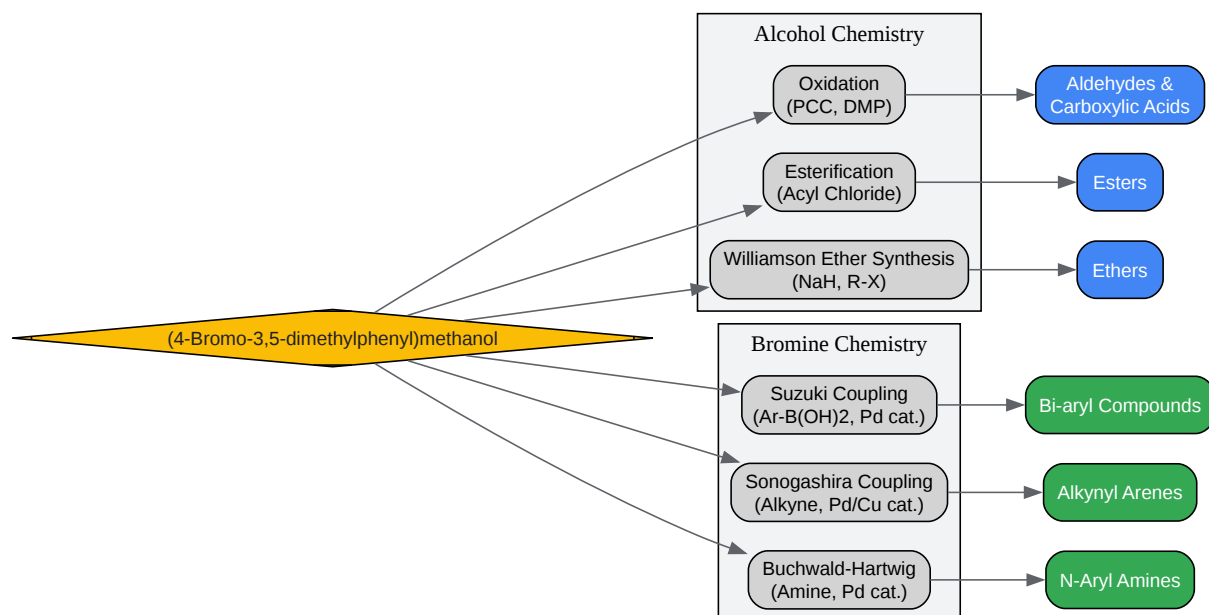
- Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled reduction.
- Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) to the stirred solution in small portions over 15-20 minutes.
 - Causality: Portion-wise addition is crucial to manage the rate of reaction and hydrogen gas evolution, preventing an uncontrolled exotherm.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.
 - Trustworthiness: Monitor the reaction's completion using Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The disappearance of the aldehyde spot indicates the reaction is complete.
- Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess sodium borohydride.
- Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
- Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
 - Causality: The product alcohol is significantly more soluble in ethyl acetate than in the aqueous phase, allowing for efficient separation from inorganic salts.
- Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
 - Causality: The water wash removes residual methanol and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
- Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

- Purification: Concentrate the filtrate in vacuo to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure **(4-Bromo-3,5-dimethylphenyl)methanol**.

Applications in Research and Development

The utility of **(4-Bromo-3,5-dimethylphenyl)methanol** lies in the reactivity of its two key functional groups: the brominated aromatic ring and the primary alcohol. This dual functionality makes it a powerful scaffold for building molecular complexity.

- Medicinal Chemistry: Substituted benzyl alcohols are foundational motifs in drug discovery. [9][10] The hydroxyl group can be easily converted into an ether or ester, or oxidized to an aldehyde or carboxylic acid. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or nitrogen-containing substituents. This is critical for generating libraries of compounds for structure-activity relationship (SAR) studies. [11][12]
- API Synthesis: As a registered pharmaceutical intermediate, this compound and its analogs are used in the multi-step synthesis of active pharmaceutical ingredients (APIs). [13]
- Materials Science: The rigid, well-defined structure of the phenyl ring makes it a useful component in the synthesis of polymers, liquid crystals, and other advanced materials where specific electronic and steric properties are required.



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Caption: Reactivity pathways of **(4-Bromo-3,5-dimethylphenyl)methanol** as a synthetic scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling **(4-Bromo-3,5-dimethylphenyl)methanol**. The compound is classified with specific GHS hazard statements.

Table 4: GHS Hazard Information

Hazard Code	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source: Biosynth Safety Data Sheet[7]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.
- Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.
- General Hygiene: Avoid breathing dust/fumes. Wash hands thoroughly after handling.

Storage and Incompatibilities:

- Storage: Store in a tightly closed container in a cool, dry place.[5] Keep under an inert atmosphere (e.g., Nitrogen) for long-term stability.[7]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.

Conclusion

(4-Bromo-3,5-dimethylphenyl)methanol is a commercially accessible and synthetically valuable building block for research and development professionals. Its procurement is straightforward from numerous specialized chemical suppliers, with varying grades of purity to suit different experimental needs. For applications requiring larger quantities or custom

modifications, a reliable synthesis via the reduction of its corresponding aldehyde is readily achievable. The dual reactivity of its alcohol and bromo-aryl functionalities provides chemists with a powerful scaffold for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science. Adherence to strict safety and handling protocols is essential for its responsible use in the laboratory.

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